molecular formula C20H17N3O2 B2644907 (2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034236-90-1

(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Katalognummer B2644907
CAS-Nummer: 2034236-90-1
Molekulargewicht: 331.375
InChI-Schlüssel: DACJFJNYWNZDFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone” is a complex organic compound. It belongs to the class of compounds known as pyrazolopyrazines . Pyrazolopyrazines are part of a broader category of biheteroaromatic systems and have been extensively studied in the biomedical field .


Synthesis Analysis

The synthesis of similar compounds often involves the structural modification of pyrazole or pyrazine rings . Common transformations involve the carbamoyl or imidoyl chloride moieties of the pyrazine ring, leading to the respective N-, O-, and C-derivatives . The condensation reactions of the pyrazine ring with other heterocycles are limited . For instance, 4-Chloropyrazolo[1,5-a]pyrazines reacted with anthranilic acids forming a new heterocyclic system .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a bicyclic pyrazolo[1,5-a]pyrazine system . This system offers an attractive framework for the design of promising molecular structures for biomedical research .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study reported the synthesis of a library of compounds from 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone, which underwent characterization through 1H NMR, 13C NMR, elemental analysis, and mass spectroscopy. The synthesized compounds were evaluated for their drug-likeness properties, antibacterial, antifungal, and antimycobacterial activities. Compounds demonstrated good to moderate activity against various bacterial and fungal strains, with some showing better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide. The in-silico analysis highlighted the compounds' excellent drug-likeness properties, indicating their potential for further development as therapeutic agents (Pandya et al., 2019).

Antimicrobial and Antifungal Screening

Another investigation synthesized derivatives of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone and tested them for antimicrobial and phytotoxic activities. The compounds displayed significant antimicrobial effectiveness, with some showing maximum activities, and were active according to their phytotoxic assays, suggesting their potential in pharmaceutical applications and agricultural chemicals (Mumtaz et al., 2015).

Antioxidant and Antimicrobial Activities

Further research on a new series of compounds incorporating (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone revealed significant antioxidant and antimicrobial activities. The study combined synthetic chemistry techniques with quantitative structure–activity relationships and molecular docking, showcasing the compounds' potential in addressing oxidative stress-related disorders and microbial infections. The compounds exhibited high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, underscoring their therapeutic potential (Bassyouni et al., 2012).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biomedical applications, given the promising properties of similar pyrazolo[1,5-a]pyrazine derivatives . Additionally, new synthetic platforms could be designed by incorporating functional groups into the pharmacophore of the pyrazolopyrazinone scaffold .

Eigenschaften

IUPAC Name

[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-19(15-6-2-1-3-7-15)17-8-4-5-9-18(17)20(25)22-12-13-23-16(14-22)10-11-21-23/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACJFJNYWNZDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.